tert-butyl (3R)-3-amino-3-phenylpropanoate

Description

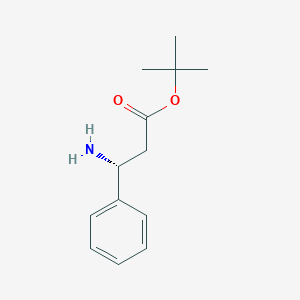

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of (R)-tert-butyl 3-amino-3-phenylpropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development, notably as a key intermediate for various bioactive molecules. Its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of robust and scalable methodologies for the synthesis of this compound, focusing on two industrially relevant and scientifically elegant strategies: Rhodium-Catalyzed Asymmetric Hydrogenation and Lipase-Catalyzed Kinetic Resolution. The discussion emphasizes the mechanistic rationale behind catalyst and enzyme selection, provides detailed experimental protocols, and presents comparative data to inform route-selection decisions in a drug development context.

Introduction: The Significance of Chiral β-Amino Esters

Optically pure β-amino acids and their derivatives are fundamental components of numerous pharmaceuticals, including β-lactam antibiotics, and are integral to the synthesis of peptidomimetics with enhanced enzymatic stability[1]. The title compound, (R)-tert-butyl 3-amino-3-phenylpropanoate, serves as a quintessential example of a high-value chiral intermediate. The phenyl group provides a scaffold for further functionalization, while the β-amino group's stereocenter dictates the molecule's three-dimensional orientation and, consequently, its biological activity. The tert-butyl ester provides steric protection, preventing self-condensation (lactamization) and allowing for selective deprotection under acidic conditions without affecting other sensitive functional groups.

Achieving high enantiomeric purity is not merely an academic exercise; it is a regulatory and safety imperative. The synthesis of a single enantiomer like the (R)-isomer requires precise control over the reaction's stereochemical outcome. This guide will explore two powerful and distinct strategies to achieve this goal.

Strategic Overview: Asymmetric Synthesis vs. Kinetic Resolution

The synthesis of a single enantiomer can be broadly approached in two ways:

-

Asymmetric Synthesis: A prochiral starting material is converted directly into a chiral product, with the desired stereoisomer being the major product. This is often achieved using a chiral catalyst or auxiliary.

-

Resolution of a Racemate: A 50:50 mixture of both enantiomers (a racemate) is synthesized. A resolving agent, often an enzyme, then selectively reacts with one enantiomer, allowing for the separation of the two.

This guide details a premier example of each strategy: Rhodium-catalyzed asymmetric hydrogenation (asymmetric synthesis) and lipase-catalyzed hydrolysis (kinetic resolution).

Pathway I: Rhodium-Catalyzed Asymmetric Hydrogenation

This pathway represents one of the most efficient and atom-economical methods for establishing the desired stereocenter. The core of this strategy is the hydrogenation of a prochiral β-acylamino acrylate precursor using a chiral rhodium catalyst.

Principle and Rationale

The success of this method hinges on the chiral ligand coordinated to the rhodium center. Ligands such as those from the DuPhos or BICP families create a chiral environment around the metal[1][2]. When the prochiral substrate coordinates to this chiral catalyst complex, it is forced into a specific orientation. The hydrogen molecule then adds to the double bond from the less sterically hindered face, leading to the preferential formation of one enantiomer.

Causality of Experimental Choice:

-

Catalyst: A Rhodium(I) complex is chosen for its high catalytic activity in hydrogenation.

-

Ligand: Chiral bisphosphine ligands like Me-DuPhos or TangPhos are selected because their rigid, C2-symmetric backbone provides excellent stereochemical control, consistently leading to high enantiomeric excess (e.e.)[2][3].

-

Substrate: The β-(acylamino)acrylate precursor is readily synthesized from the corresponding β-keto ester. The acyl group (e.g., acetyl) is crucial as it coordinates to the rhodium center, helping to lock the substrate into the required conformation for stereoselective hydrogenation.

Experimental Workflow Diagram

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Detailed Experimental Protocol

Step A: Synthesis of (Z)-tert-butyl 3-acetamido-3-phenylacrylate

-

To a solution of tert-butyl benzoylacetate (1.0 eq) in toluene, add ammonium acetate (1.5 eq).

-

Reflux the mixture with a Dean-Stark trap for 4-6 hours until water evolution ceases.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the crude enamine in dichloromethane, cool to 0°C, and add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Perform an aqueous workup, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired precursor.

Step B: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a pressure vessel with the Rh(COD)₂BF₄ catalyst (0.5 mol%) and the chiral ligand, e.g., (R,R)-Me-DuPhos (0.6 mol%).

-

Add degassed toluene, and stir for 15 minutes to allow for complex formation.

-

Add the β-(acylamino)acrylate precursor (1.0 eq) from Step A.

-

Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the vessel to 40 psi with hydrogen and stir vigorously at room temperature for 24 hours.

-

Vent the vessel and concentrate the solvent. The crude product can be purified by chromatography if necessary.

Step C: Deacetylation

-

The resulting N-acetylated product is hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield the final free amine product. Note: This will also cleave the tert-butyl ester. For selective N-deacetylation while preserving the ester, enzymatic methods (e.g., using Acylase I) are preferred.

Quantitative Data Summary

| Parameter | Typical Value | Source(s) |

| Chemical Yield (Hydrogenation) | >95% | [1][2] |

| Enantiomeric Excess (e.e.) | 96% to >99% | [2][3] |

| Catalyst Loading | 0.5 - 1.0 mol% | [2] |

| Pressure (H₂) | 40 - 100 psi | [2] |

Pathway II: Lipase-Catalyzed Kinetic Resolution

This pathway begins with a simple, non-stereoselective synthesis of the racemic tert-butyl 3-amino-3-phenylpropanoate, followed by an enzymatic resolution step. It is a powerful method, especially when a highly efficient asymmetric catalyst is not available or cost-effective.

Principle and Rationale

Kinetic resolution exploits the high enantioselectivity of enzymes. Lipases, a class of hydrolase enzymes, are particularly effective for resolving esters[4][5]. In an aqueous environment, a lipase will selectively catalyze the hydrolysis of one ester enantiomer over the other.

For this specific target, the racemic ester is treated with a lipase. The enzyme, being chiral itself, will preferentially bind to and hydrolyze the (S)-enantiomer, converting it to the corresponding (S)-β-amino acid. The desired (R)-ester remains unreacted. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (R)-ester.

Causality of Experimental Choice:

-

Enzyme: Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia are frequently chosen for their broad substrate scope, high enantioselectivity, and stability in organic co-solvents[4][6][7].

-

Reaction Medium: The reaction is typically run in a buffered aqueous solution, sometimes with a water-miscible organic co-solvent to improve substrate solubility.

-

Control of Conversion: The reaction must be carefully monitored (e.g., by chiral HPLC) and stopped at ~50% conversion. Allowing the reaction to proceed further will result in a lower yield of the desired (R)-ester and may decrease its enantiomeric purity.

Experimental Workflow Diagram

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Experimental Protocol

Step A: Synthesis of Racemic tert-butyl 3-amino-3-phenylpropanoate

-

Prepare racemic 3-amino-3-phenylpropanoic acid via a standard route (e.g., Rodionov reaction).

-

Suspend the racemic acid (1.0 eq) in tert-butyl acetate.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

-

Heat the mixture to reflux for 24-48 hours.

-

Cool the reaction, neutralize the acid, and perform an aqueous workup.

-

Purify the racemic ester by column chromatography or distillation.

Step B: Lipase-Catalyzed Hydrolysis

-

Suspend the racemic ester (1.0 eq) in a phosphate buffer solution (pH 7.5).

-

Add the immobilized lipase (e.g., Novozym 435, ~10% w/w of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the extent of conversion.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

-

Acidify the aqueous filtrate to pH ~2 with 1M HCl to protonate the (S)-amino acid.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The desired (R)-ester will move to the organic phase, while the protonated (S)-amino acid salt will remain in the aqueous phase.

-

Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (R)-tert-butyl 3-amino-3-phenylpropanoate.

Quantitative Data Summary

| Parameter | Typical Value | Source(s) |

| Maximum Theoretical Yield | 50% | N/A |

| Enantiomeric Excess (e.e.) of Ester | >99% | [4][6] |

| Enantioselectivity (E-value) | >200 (Excellent) | [4] |

| Reaction Time | 24 - 72 hours | [8] |

Conclusion: A Strategic Choice

Both Rhodium-catalyzed asymmetric hydrogenation and lipase-catalyzed kinetic resolution are powerful, validated methods for producing (R)-tert-butyl 3-amino-3-phenylpropanoate with high enantiomeric purity.

-

Asymmetric Hydrogenation is often preferred in large-scale manufacturing due to its high throughput, excellent yield, and atom economy. The primary investment is in the chiral catalyst and high-pressure equipment.

-

Kinetic Resolution offers a more accessible and environmentally benign alternative, utilizing mild conditions and reusable enzymes. While its theoretical yield is capped at 50%, it is an exceptionally reliable method for achieving nearly perfect enantiomeric purity.

The optimal choice depends on project-specific factors including scale, cost of goods, available equipment, and downstream processing considerations. Both pathways, however, represent the state-of-the-art in modern asymmetric synthesis.

References

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 67(22), 7648–7655. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

-

Hoen, R., Tiemersma-Wegman, T., Procuranti, B., Lefort, L., de Vries, J. G., Minnaard, A. J., & Feringa, B. L. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267–275. [Link]

-

Zhang, X. et al. (1999). Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. Semantic Scholar. [Link]

-

Wang, C. et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

Hoen, R. et al. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Sci-Hub. [Link]

-

Tang, W., Wu, S., & Zhang, X. (2003). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Semantic Scholar. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1339. [Link]

-

Wu, S. H., & Guo, Z. W. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Bioorganic & Medicinal Chemistry Letters, 1(7), 355-358. [Link]

-

Forró, E., & Fülöp, F. (2011). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(12), 10031-10041. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Forró, E. et al. (2011). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]

-

Szczęsna, A. et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

-

Blacker, A. J. et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(35), 6586-6592. [Link]

-

Contente, M. L. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 104. [Link]

-

de Mattos, M. C. et al. (2018). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 8(1), 248-257. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl (3R)-3-amino-3-phenylpropanoate: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral β-Amino Esters

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure starting materials is paramount. Chiral β-amino acids and their derivatives are privileged scaffolds found in a wide array of bioactive molecules, including antivirals, antibiotics, and enzyme inhibitors. tert-butyl (3R)-3-amino-3-phenylpropanoate is a key chiral building block that offers medicinal chemists a versatile platform for introducing a specific stereocenter and a lipophilic phenyl group.

This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and applications of this compound. The inclusion of a bulky tert-butyl ester group serves a dual purpose: it provides steric protection during synthetic manipulations and can enhance the pharmacokinetic profile of a parent molecule, although its potential for metabolic oxidation must be considered[1]. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate[2].

Chemical Identity and Molecular Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. Precise identification ensures reproducibility and adherence to regulatory standards.

Structural Representation

The structure of this compound is defined by a phenyl group and an amino group attached to the same stereogenic center at the β-position relative to the ester carbonyl. The "(3R)" designation specifies the absolute stereochemistry at this chiral center.

Caption: 2D Structure of this compound.

Key Identifiers

Summarizing the key identifiers in a tabular format allows for quick and unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 161671-34-7 | [3] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3] |

| Molecular Weight | 221.29 g/mol | [3] |

| SMILES | CC(C)(C)OC(=O)CN | [3] |

| InChIKey | TYYCBAISLMKLMT-LLVKDONJSA-N | [3] |

| Common Synonyms | (R)-tert-Butyl 3-amino-3-phenylpropanoate | [3] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are critical for its purification, handling, and characterization.

Physicochemical Data

While specific data for the (3R)-enantiomer is not widely published, the properties of its (3S)-enantiomer provide a reliable proxy. Enantiomers share identical physical properties except for their interaction with plane-polarized light.

| Property | Value | Notes | Source(s) |

| Appearance | Clear, colorless to light brown, slightly viscous liquid | Based on data for the (3S)-enantiomer. | [4][5] |

| Refractive Index | 1.4960 to 1.4990 (at 20°C, 589 nm) | Based on data for the (3S)-enantiomer. | [5] |

| Specific Rotation | [α]²⁰_D_ = -22.0° (c=1, CHCl₃) | Value for the (3S)-enantiomer. The (3R)-enantiomer is expected to be +22.0°. | [4] |

| Purity | Typically ≥97% | Commercial-grade purity. | [4][5] |

Spectroscopic Profile (Predicted)

While a verified, published spectrum for this specific compound is not available in the searched databases, its structure allows for a confident prediction of its key NMR signals. This serves as a guideline for researchers performing characterization.

¹H NMR (Proton NMR):

-

Aromatic Protons (5H): A multiplet is expected in the range of δ 7.20-7.40 ppm, corresponding to the protons on the monosubstituted phenyl ring.

-

Chiral Methine Proton (1H): The proton at the C3 position (-CH(NH₂)-), being adjacent to the stereocenter and the phenyl group, is expected to appear as a triplet or doublet of doublets around δ 4.40-4.60 ppm.

-

Methylene Protons (2H): The two protons at the C2 position (-CH₂-COO-) are diastereotopic and will likely appear as a doublet of doublets or a complex multiplet around δ 2.60-2.80 ppm.

-

Amine Protons (2H): A broad singlet is expected for the -NH₂ protons, which can vary in chemical shift (typically δ 1.5-2.5 ppm) depending on concentration and solvent.

-

tert-Butyl Protons (9H): A sharp, prominent singlet will be observed around δ 1.40-1.50 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR (Carbon NMR):

-

Ester Carbonyl: δ ~171-172 ppm

-

Aromatic Carbons: δ ~126-145 ppm (four distinct signals)

-

tert-Butyl Quaternary Carbon: δ ~80-81 ppm

-

Chiral Methine Carbon: δ ~52-54 ppm

-

Methylene Carbon: δ ~44-46 ppm

-

tert-Butyl Methyl Carbons: δ ~28 ppm

Synthesis and Manufacturing Insights

The most direct and industrially relevant synthesis of this compound involves the esterification of its parent β-amino acid, (3R)-3-amino-3-phenylpropanoic acid.

Representative Synthesis Workflow

The following protocol is a representative procedure adapted from established methods for the tert-butylation of amino acids. The key is the use of tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst.

Caption: A representative workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a suspension of (3R)-3-amino-3-phenylpropanoic acid (1.0 equiv.) in tert-butyl acetate (10-15 volumes), add 70% perchloric acid (1.5 equiv.) dropwise at 0°C.

-

Scientist's Insight: Using tert-butyl acetate in excess serves as both the tert-butyl source and the solvent, driving the equilibrium towards the product. Perchloric acid is a highly effective non-nucleophilic strong acid catalyst for this type of esterification[6].

-

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Aqueous Workup: Upon completion, the reaction mixture is cooled and cautiously washed with water. The resulting aqueous layer is then basified to a pH of approximately 9 by the slow addition of a 10% sodium carbonate solution.

-

Trustworthiness Check: This step is critical. The initial product is the protonated amine salt. Neutralizing to a basic pH deprotonates the ammonium salt to the free amine, rendering it soluble in organic solvents for extraction. Failure to properly basify will result in poor extraction yield.

-

-

Extraction and Isolation: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane (DCM).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification via flash column chromatography may be performed if necessary.

Applications in Research and Drug Development

This compound is primarily used as a chiral intermediate. Its value lies in the predictable stereochemistry and the orthogonal reactivity of its functional groups.

-

Peptidomimetics and Foldamers: The β-amino acid structure is a key component in the design of peptidomimetics that exhibit enhanced stability against proteolytic degradation compared to their α-amino acid counterparts.

-

Asymmetric Synthesis: The primary amine serves as a handle for further functionalization. It can be acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures without disturbing the adjacent stereocenter.

-

Fragment-Based Drug Discovery: As a well-defined chiral fragment, it can be incorporated into larger molecules to probe specific binding pockets in biological targets like enzymes or receptors. The phenyl and tert-butyl groups provide distinct lipophilic interactions that can be crucial for binding affinity.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on data from related compounds, the following precautions are advised.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Inhalation: Avoid breathing vapors or mists. Use only in a well-ventilated area or a chemical fume hood.

-

Contact: The compound may cause skin irritation or serious eye damage. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Stradiotto, M., et al. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Communications. Retrieved from [Link]

-

Robien, W. (2016-2025). TERT.-BUTYL-3-(N-PHENYLAMINO)-PROPIONATE. University of Vienna. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

-

Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

-

Endotherm. (n.d.). t-Butyl-(3R)-3-amino-3-phenylpropanoate. Retrieved from [Link]

- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.

-

National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. This compound | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

Physical and chemical properties of tert-butyl (3R)-3-amino-3-phenylpropanoate

An In-depth Technical Guide to tert-butyl (3R)-3-amino-3-phenylpropanoate

Introduction

This compound is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of β-phenylalanine, its stereochemically defined structure makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The presence of a primary amine, a bulky tert-butyl ester, and a chiral center at the C3 position provides a unique combination of reactivity and steric influence, which can be strategically exploited in asymmetric synthesis. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthetic applications of this versatile compound, tailored for researchers and professionals in the pharmaceutical and chemical industries.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is fundamental for its effective use in synthesis and for quality control. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 161671-34-7 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.29 g/mol | [1] |

| Appearance | Clear, colorless to light brown liquid | [3] |

| Refractive Index (20°C) | 1.4960 to 1.4990 | [3] |

| SMILES | CC(C)(C)OC(=O)CN | [1] |

| InChI Key | TYYCBAISLMKLMT-LLVKDONJSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the benzylic proton (CH-N), signals for the methylene protons (CH₂), and a distinct singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic carbon, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-H stretching of the aromatic and aliphatic groups.[3][4][5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) corresponding to the molecular weight of the compound would be observed.

Synthesis and Chemical Reactivity

Synthetic Approach

A common strategy for the synthesis of chiral β-amino esters like this compound involves the asymmetric reduction of a corresponding β-enamino ester or the resolution of a racemic mixture. One plausible synthetic route starts from a β-keto ester, which is converted to a β-amino ester, followed by resolution.

The general workflow can be visualized as follows:

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its two main functional groups: the primary amine and the tert-butyl ester.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is often protected during subsequent synthetic steps to prevent unwanted side reactions.

-

Ester Group: The tert-butyl ester is sterically hindered, which makes it relatively resistant to hydrolysis under mild basic conditions.[6] However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid. This orthogonality makes the tert-butyl group an excellent protecting group for the carboxyl functionality.

A typical reaction involving the amine group is N-acylation, as illustrated below:

Caption: N-acylation of this compound.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC for Enantiomeric Purity

A representative protocol for the determination of enantiomeric purity using chiral HPLC is provided below. The choice of a suitable chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.[7][8][9]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., Daicel Chiralpak series).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape. A typical starting ratio would be 90:10 (hexane:isopropanol).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H or similar.

-

Mobile Phase: n-Hexane/Isopropanol (ratio to be optimized, e.g., 90:10).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the (R)- and (S)-enantiomers.

-

The analytical workflow can be summarized in the following diagram:

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of APIs.[10] Its defined stereochemistry is transferred to the final drug molecule, which is often crucial for its pharmacological activity and safety profile. The tert-butyl ester and the amino group provide convenient handles for further chemical modifications and coupling reactions in a multi-step synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing skin irritation and serious eye irritation or damage.[3][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Sources

- 1. This compound | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. 337890010 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS Number: 161671-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3R)-3-amino-3-phenylpropanoate, with the CAS number 161671-34-7, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of β-phenylalanine, it belongs to the class of β-amino acids, which are crucial components in the synthesis of various biologically active molecules.[3] The presence of a chiral center and the protective tert-butyl group makes this compound a versatile intermediate for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical agents.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering insights for researchers and scientists in the field.

Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 161671-34-7 | [1][6] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (R)-tert-Butyl 3-amino-3-phenylpropanoate, Tert-butyl (3R)-3-amino-3-phenyl-propanoate | [1] |

| Appearance | Colorless to Brown, Slightly Viscous Liquid | [7][8] |

| Purity | >95% | [9] |

Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino acids and their esters is a critical challenge in organic chemistry. Several strategies have been developed to achieve high enantioselectivity in the preparation of compounds like this compound. These methods often involve asymmetric catalysis or the use of chiral auxiliaries.

Conceptual Synthetic Approach

A common and effective strategy for the enantioselective synthesis of chiral β-amino esters involves the asymmetric hydrogenation of a prochiral β-amino acrylic acid derivative. This approach, catalyzed by a chiral transition metal complex (e.g., Palladium), can afford the desired enantiomer with high enantiomeric excess.[3]

Alternatively, organocatalysis presents a powerful tool for the asymmetric synthesis of β-amino acid derivatives. Chiral organocatalysts, such as those based on cinchona alkaloids, can be employed in Mannich-type reactions to produce chiral β-amino carbonyl compounds, which can then be converted to the desired ester.

A generalized workflow for a potential enantioselective synthesis is depicted below:

Caption: Generalized workflow for the enantioselective synthesis of the target compound.

Illustrative Experimental Protocol (Hypothetical)

-

Formation of a Chiral Intermediate: An asymmetric Mannich reaction between a suitable enolate equivalent and an N-protected imine derived from benzaldehyde, catalyzed by a chiral organocatalyst, could yield an enantiomerically enriched N-protected β-amino ketone.

-

Reduction and Esterification: The resulting ketone can be reduced to the corresponding alcohol, followed by esterification with a tert-butyl source to introduce the final ester group.

-

Deprotection: Removal of the N-protecting group would yield the final product, this compound.

Characterization

Thorough characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the diastereotopic methylene protons, and the characteristic singlet for the tert-butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development

Chiral β-amino acids and their derivatives are valuable building blocks in the pharmaceutical industry.[3][10] Their incorporation into peptide-based drugs can enhance metabolic stability and introduce conformational constraints, which can lead to improved biological activity and selectivity.

The tert-butyl ester group in the target molecule serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis.[5][11] This allows for the selective reaction of the amino group during peptide bond formation.

The phenyl group and the specific (R)-stereochemistry at the β-position provide a defined three-dimensional structure that can be crucial for molecular recognition and binding to biological targets. Chiral β-amino acid moieties are found in a variety of pharmaceutical compounds, highlighting their importance in drug design.[12]

The broader class of poly(β-amino esters) has also been extensively investigated for applications in drug and gene delivery, owing to their biodegradability and pH-responsiveness.[13]

Conclusion

This compound is a key chiral intermediate with significant potential in the synthesis of novel therapeutics. The enantioselective synthesis of this compound remains an area of active research, with asymmetric catalysis offering promising routes to its efficient production. A thorough understanding of its synthesis, characterization, and potential applications is crucial for its effective utilization in drug discovery and development programs.

References

-

Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ScholarWorks@UARK. [Link]

-

tert-Butyl 3-oxo-3-phenylpropanoate | C13H16O3. PubChem. [Link]

-

This compound | C13H19NO2. PubChem. [Link]

-

(3R)-3-amino-3-phenylpropanoic acid | C9H11NO2. PubChem. [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

-

Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. [Link]

- SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

-

Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R). ResearchGate. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

-

t-Butyl-(3R)-3-amino-3-phenylpropanoate. Endotherm. [Link]

-

One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

-

Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. [Link]

-

Substrates derived from β‐phenylalanines and 3‐amino‐3‐arylpropanols,... ResearchGate. [Link]

Sources

- 1. This compound | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Tert-Butyl amino phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 8. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 1 g | Request for Quote [thermofisher.com]

- 9. endotherm-lsm.com [endotherm-lsm.com]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) for tert-butyl (3R)-3-amino-3-phenylpropanoate

An In-Depth Spectroscopic Guide to tert-butyl (3R)-3-amino-3-phenylpropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₃H₁₉NO₂), a chiral β-amino ester of significant interest in pharmaceutical research and synthetic chemistry. As valuable chiral building blocks, β-amino acids and their derivatives are pivotal in the development of peptidomimetics, therapeutic agents, and complex molecular architectures. Accurate and thorough characterization is paramount for ensuring purity, confirming stereochemistry, and understanding reactivity. This document serves as an expert resource for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates established analytical protocols with in-depth spectral interpretation, grounded in authoritative scientific principles to ensure both accuracy and practical utility.

Molecular Structure and Chemical Properties

This compound is characterized by a phenyl ring and an amino group attached to the chiral center at the β-position relative to the ester carbonyl. The bulky tert-butyl ester group provides steric protection and influences the compound's solubility and reactivity, often serving as a protecting group that can be removed under specific acidic conditions.

Chemical Identifiers:

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.29 g/mol [1]

-

CAS Number: 161671-34-7[1]

-

Appearance: Typically a clear, colorless to light brown liquid.[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this chiral compound, particular attention is paid to the chemical shifts and coupling patterns of the protons on and adjacent to the stereocenter.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons appear in the downfield region, while the aliphatic protons, including the characteristic singlet of the tert-butyl group, are found upfield. The protons of the CH₂ group adjacent to the chiral center are diastereotopic and are expected to appear as a complex multiplet.

Table 1: Typical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.25 - 7.40 | m | - | 5H | Ar-H |

| 4.45 | t | 6.8 Hz | 1H | CH -NH₂ |

| 2.70 | dd | 15.6, 6.8 Hz | 1H | CH H' (diastereotopic) |

| 2.60 | dd | 15.6, 6.8 Hz | 1H | CHH' (diastereotopic) |

| 1.80 | br s | - | 2H | NH ₂ |

| 1.45 | s | - | 9H | -C(CH ₃)₃ |

Interpretation:

-

Aromatic Protons (7.25 - 7.40 ppm): The five protons of the monosubstituted phenyl ring resonate as a complex multiplet in the typical aromatic region.

-

Methine Proton (4.45 ppm): The proton on the chiral carbon (CH -NH₂) appears as a triplet due to coupling with the two adjacent diastereotopic methylene protons.

-

Methylene Protons (2.60 - 2.70 ppm): The two protons on the carbon between the chiral center and the carbonyl group are chemically non-equivalent (diastereotopic). They couple with each other (geminal coupling) and with the methine proton, resulting in a pair of doublets of doublets (dd).

-

Amine Protons (1.80 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, and the signal may exchange with D₂O.

-

tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a hallmark feature of this functional group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.5 | C =O (Ester carbonyl) |

| 143.0 | Ar-C (Quaternary) |

| 128.7 | Ar-C H |

| 127.5 | Ar-C H |

| 126.5 | Ar-C H |

| 81.0 | -C (CH₃)₃ (Quaternary) |

| 52.0 | C H-NH₂ (Chiral carbon) |

| 45.0 | C H₂ |

| 28.2 | -C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon (171.5 ppm): The ester carbonyl carbon is the most deshielded, appearing furthest downfield.

-

Aromatic Carbons (126.5 - 143.0 ppm): Four signals are expected for the six aromatic carbons due to symmetry: one for the quaternary carbon attached to the aliphatic chain and three for the CH carbons.

-

tert-Butyl Carbons (81.0, 28.2 ppm): The quaternary carbon of the tert-butyl group appears around 81.0 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.2 ppm.

-

Aliphatic Carbons (52.0, 45.0 ppm): The chiral carbon attached to the nitrogen atom is observed around 52.0 ppm, and the adjacent methylene carbon appears near 45.0 ppm.

NMR Experimental Protocol

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

-

¹H Acquisition: A standard proton pulse program is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure quantitative integrity.

-

¹³C Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is run. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function, followed by Fourier transformation, phasing, and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~3030 | C-H Stretch | Aromatic |

| 1730 | C=O Stretch | Ester |

| 1600, 1495 | C=C Stretch | Aromatic Ring |

| 1150 | C-O Stretch | Ester |

Interpretation:

-

N-H Stretching (3300 - 3400 cm⁻¹): The primary amine group will show two distinct, medium-intensity bands in this region, corresponding to the asymmetric and symmetric stretching vibrations.

-

C=O Stretching (~1730 cm⁻¹): A strong, sharp absorption band here is definitive for the ester carbonyl group. Its position indicates a saturated ester environment.

-

C-O Stretching (~1150 cm⁻¹): The C-O single bond stretch of the ester group will appear as a strong band in the fingerprint region.

-

Aromatic Overtones (1600, 1495 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

IR Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place one to two drops of the liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps confirm its molecular weight and structure. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Ion | Identity |

|---|---|---|

| 222.1 | [M+H]⁺ | Protonated Molecular Ion |

| 166.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene from tert-butyl group |

| 120.1 | [M-C₅H₉O₂]⁺ | Loss of tert-butoxycarbonyl group |

| 104.1 | [C₈H₈]⁺ | Phenyl-ethene fragment |

Interpretation of Fragmentation: The protonated molecule [M+H]⁺ at m/z 222.1 confirms the molecular weight. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da), leading to the formation of the corresponding carboxylic acid fragment at m/z 166.1. Further fragmentation can occur via the loss of the entire tert-butoxycarbonyl group to yield a fragment at m/z 120.1, followed by rearrangement and other cleavages.

Caption: Plausible ESI-MS fragmentation pathway for the title compound.

MS Experimental Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) are optimized to achieve a stable spray and maximize the signal for the ion of interest.

-

Mass Analysis: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

Conclusion and Applications

The comprehensive spectroscopic data presented in this guide—NMR, IR, and MS—provide a robust and self-validating framework for the identification and characterization of this compound. Each technique offers complementary information, confirming the presence of key functional groups, mapping the carbon-hydrogen framework, and verifying the molecular weight. For professionals in drug discovery, this level of detailed analysis is critical for quality control, reaction monitoring, and ensuring the structural integrity of chiral intermediates that are foundational to the synthesis of novel therapeutic entities. The methodologies described herein represent standard, field-proven protocols that can be readily implemented in any modern analytical laboratory.

References

-

Collum, D. B., et al. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. Available at: [Link]

- Supporting Information for various β-amino ester compounds. (n.d.). This source provides representative NMR data for structurally similar molecules.

-

Collum, D. B., et al. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. National Institutes of Health. Available at: [Link]

-

Semantic Scholar. (n.d.). Structures of beta-amino ester enolates: new strategies using the method of continuous variation. Available at: [Link]

-

Royal Society of Chemistry. (2023). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. Available at: [Link]

- Stradiotto, M., et al. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University.

-

Frontiers Media. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Robien, W. (2016-2025). TERT.-BUTYL-3-(N-PHENYLAMINO)-PROPIONATE - [13C NMR]. University of Vienna. Available at: [Link]

-

Endotherm. (n.d.). t-Butyl-(3R)-3-amino-3-phenylpropanoate. Available at: [Link]

-

ResearchGate. (2024). FT-IR spectrum of tert-butyl... Scientific Diagram. Available at: [Link]

Sources

The Lynchpin of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of tert-Butyl (3R)-3-Amino-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral β-Amino Esters

In the landscape of modern organic synthesis and pharmaceutical development, the precise construction of stereochemically defined molecules is paramount. Chiral β-amino acids and their derivatives are fundamental building blocks for a vast array of biologically active compounds, including β-lactam antibiotics, peptides, and enzyme inhibitors. Among these crucial synthons, tert-butyl (3R)-3-amino-3-phenylpropanoate stands out as a particularly valuable and versatile chiral building block. Its unique structural features—a stereodefined center at the β-position, a bulky tert-butyl ester, and a phenyl group—provide a powerful tool for chemists to control stereochemistry and construct complex molecular architectures.

This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern its reactivity and stereodirecting influence, offering field-proven insights for researchers and drug development professionals.

Core Principles of Stereochemical Control

The utility of this compound as a chiral building block stems from the interplay of its key structural components. The (3R)-stereocenter, bearing a phenyl group, serves as the primary source of chirality, influencing the facial selectivity of reactions at adjacent positions. The bulky tert-butyl ester group not only acts as a protecting group for the carboxylic acid but also exerts significant steric influence on the transition states of reactions, further enhancing stereochemical control. The phenyl group, beyond its steric bulk, can also engage in π-π stacking and other non-covalent interactions, which can stabilize certain transition states and influence diastereoselectivity.

The primary amine of this β-amino ester is a versatile functional handle, allowing for its conversion into a variety of reactive intermediates, most notably imines and enamines. These intermediates then participate in a range of stereoselective bond-forming reactions.

Application in Diastereoselective Staudinger Reactions for β-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis.[1] When a chiral imine derived from this compound is employed, the reaction can proceed with a high degree of diastereoselectivity.

Reaction Workflow and Mechanism

The overall workflow for the synthesis of a chiral β-lactam from this compound is depicted below:

Caption: Workflow for chiral β-lactam synthesis.

The mechanism of the Staudinger cycloaddition proceeds through a zwitterionic intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the ketene's approach to the imine and the subsequent conrotatory ring closure.

Caption: General mechanism of the Staudinger reaction.

Stereochemical Model and the Role of Substituents

The diastereoselectivity of the Staudinger reaction with imines derived from this compound can be rationalized by considering a Felkin-Anh-type model for nucleophilic addition to the imine.[2] The phenyl group at the C3 stereocenter is considered the "large" group, and the hydrogen is the "small" group. The ester-containing fragment is the "medium" group. To minimize steric interactions, the ketene will preferentially approach the imine from the face opposite the bulky phenyl group.

Caption: Felkin-Anh model for stereoselective ketene addition.

The tert-butyl group of the ester plays a crucial role in reinforcing this stereochemical bias. Its large steric bulk further shields one face of the molecule, disfavoring the approach of the ketene from that side. This leads to a highly organized transition state and, consequently, a high diastereomeric ratio in the resulting β-lactam product.

Experimental Protocol and Quantitative Data

The following protocol is a representative example of a diastereoselective Staudinger reaction for the synthesis of a chiral β-lactam.

Protocol: Synthesis of a Chiral β-Lactam

-

Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene or CH₂Cl₂), add the desired aldehyde (1.1 eq.) and a dehydrating agent (e.g., MgSO₄ or molecular sieves). Stir the mixture at room temperature until the formation of the imine is complete (monitored by TLC or NMR).

-

Ketene Generation and Cycloaddition: In a separate flask, dissolve the desired acyl chloride (1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂). Cool the solution to -78 °C and add a tertiary amine base (e.g., triethylamine, 1.5 eq.) dropwise to generate the ketene in situ.

-

Reaction: To the cold solution of the ketene, add the pre-formed chiral imine solution dropwise. Allow the reaction to stir at low temperature and then gradually warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

| Entry | Aldehyde | Acyl Chloride | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Benzaldehyde | Phenylacetyl chloride | >95:5 | 85 |

| 2 | Isobutyraldehyde | Phenylacetyl chloride | 90:10 | 78 |

| 3 | Cinnamaldehyde | Methoxyacetyl chloride | >98:2 | 92 |

Diastereoselective Mannich-Type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. This compound can be utilized in diastereoselective Mannich-type reactions, typically after conversion to a nucleophilic enamine or by reacting its derived imine with a pre-formed enolate.

Mechanism and Stereochemical Rationale

In a typical scenario, the chiral β-amino ester is first reacted with a ketone to form a chiral enamine. This enamine then acts as the nucleophile in the reaction with an imine (often an N-acyl imine for enhanced reactivity).

Caption: Workflow for a diastereoselective Mannich reaction.

The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the imine. The chiral center originating from the β-amino ester directs the approach of the electrophile to the less hindered face of the enamine. The phenyl group and the bulky ester create a chiral environment that favors one transition state over the other.

A plausible transition state involves a six-membered chair-like arrangement where the substituents of the enamine and the imine orient themselves to minimize steric clashes. The bulky phenyl group on the chiral auxiliary will prefer to occupy a pseudo-equatorial position, thereby directing the electrophile to attack from the opposite face.

Protocol and Expected Outcomes

Protocol: Diastereoselective Mannich Reaction

-

Enamine Formation: In a flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq.) and a ketone (e.g., cyclohexanone, 1.2 eq.) in toluene. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid). Reflux the mixture until water is no longer collected. Remove the solvent under reduced pressure.

-

Mannich Reaction: Dissolve the crude enamine in an anhydrous solvent (e.g., THF) and cool to -78 °C. In a separate flask, prepare a solution of the imine electrophile (e.g., an N-acylimine). Add the imine solution to the enamine solution dropwise.

-

Work-up and Analysis: After the reaction is complete (monitored by TLC), quench with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

| Ketone | Imine Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| Cyclohexanone | N-Boc-benzaldimine | 92:8 | 88 |

| Acetone | N-PMP-glyoxylate imine | 88:12 | 75 |

The Role of the tert-Butyl and Phenyl Groups: A Deeper Dive

The steric and electronic properties of the tert-butyl and phenyl groups are critical to the high stereoselectivity observed in reactions involving this chiral building block.

-

The tert-Butyl Group: This bulky group serves as a powerful steric directing group. In transition states, it effectively blocks one face of the molecule, forcing incoming reagents to approach from the less hindered side. This effect is particularly pronounced in cyclic transition states, where it can lock the conformation to favor a single stereochemical outcome.

-

The Phenyl Group: The phenyl group at the C3 position is the primary stereocontrolling element. Its large size dictates the preferred conformation of the molecule in the transition state, as predicted by models like Felkin-Anh. Furthermore, its ability to participate in π-stacking interactions can provide additional stabilization to the favored transition state, further enhancing diastereoselectivity.

Conclusion: A Versatile and Reliable Chiral Building Block

This compound is a powerful and reliable chiral building block for the asymmetric synthesis of a wide range of valuable organic molecules. Its well-defined stereochemistry and the synergistic interplay of its phenyl and tert-butyl groups provide a robust platform for controlling the stereochemical outcome of key C-C and C-N bond-forming reactions. By understanding the mechanistic principles that govern its reactivity, particularly in Staudinger and Mannich-type reactions, researchers can effectively leverage this synthon to construct complex, enantiomerically enriched targets with a high degree of predictability and efficiency. This guide serves as a foundational resource for harnessing the full potential of this indispensable tool in modern drug discovery and organic synthesis.

References

-

Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2004). The Staudinger Reaction: A Story of a Century. European Journal of Organic Chemistry, 2004(1), 21-41. [Link]

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]

-

Hsiao, Y., et al. (2004). A practical synthesis of a potent and selective dipeptidyl peptidase IV inhibitor. Organic Process Research & Development, 8(3), 425-429. [Link]

-

An, H., & Cook, P. D. (2000). The Staudinger Reaction: A Versatile and Powerful Tool for the Synthesis of Amines and Amides. Chemical Reviews, 100(8), 3311-3358. [Link]

-

France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

-

Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1‐2), 51-123. [Link]

-

Mengel, A., & Reiser, O. (1999). Around and beyond the Felkin-Anh model: 1, 2-and 1, 3-stereoinduction in the addition of nucleophiles to carbonyl compounds. Chemical Reviews, 99(5), 1191-1224. [Link]

Sources

A Technical Guide to the Discovery and Synthetic Evolution of tert-butyl (3R)-3-amino-3-phenylpropanoate

Abstract

Tert-butyl (3R)-3-amino-3-phenylpropanoate is a chiral building block of significant industrial importance, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth exploration of its history, the evolution of its synthetic methodologies, and the underlying chemical principles that have driven its development. We will traverse the landscape from early racemic preparations to the sophisticated catalytic asymmetric methods that define modern manufacturing, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this crucial molecule.

Introduction: The Significance of a Chiral β-Amino Ester

β-amino acids and their derivatives are crucial structural motifs found in numerous biologically active natural products and pharmaceutical agents.[1][2] Unlike their α-amino acid counterparts, the backbone of β-amino acids contains an additional carbon atom, which imparts unique conformational properties and increased metabolic stability against proteases.[2] This makes them highly valuable in peptidomimetics and drug design.

This compound, with the chemical formula C₁₃H₁₉NO₂, is a non-natural, optically pure β-amino acid ester.[3] Its structure features a stereocenter at the C3 position (β-carbon) with an (R)-configuration, an amino group, a phenyl ring, and a bulky tert-butyl ester group. The tert-butyl group serves as a sterically hindered protecting group for the carboxylic acid, preventing self-condensation (diketopiperazine formation) and facilitating specific reaction pathways. While often a point of metabolic vulnerability, in this context, it is a synthetic tool removed in later stages.[4]

The primary driver for the large-scale industrial synthesis of this compound was its emergence as a pivotal intermediate for a new class of pharmaceuticals, most notably in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The precise stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, making its efficient and enantioselective synthesis a paramount challenge in process chemistry.

The Synthetic Challenge: An Evolutionary Perspective

The history of this compound is not one of a single "discovery" but rather an evolution of synthetic organic chemistry. The core challenge has always been the efficient and scalable installation of the chiral amine on the β-carbon. Early methods often resulted in racemic mixtures, requiring tedious and wasteful chiral resolution steps. The progression of synthetic strategies reflects the broader advancements in asymmetric catalysis.

Early Racemic and Resolution-Based Approaches

Initial syntheses of 3-amino-3-phenylpropanoic acid and its esters were based on classical organic reactions that did not control stereochemistry. A common route involves the Rodionov reaction, a condensation of benzaldehyde, malonic acid, and ammonia (or an ammonium salt), which produces the racemic β-amino acid.[5] The resulting racemic acid would then need to be resolved using a chiral resolving agent, a process that is inherently inefficient as it discards at least 50% of the material. Esterification to the tert-butyl ester would follow, often using reagents like tert-butyl acetate in the presence of a strong acid catalyst.[6]

The Advent of Asymmetric Synthesis

The demand for enantiomerically pure intermediates necessitated the development of asymmetric synthetic routes that could directly generate the desired (R)-enantiomer, bypassing the need for resolution. These modern approaches can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved off. For the synthesis of β-amino esters, Evans' chiral oxazolidinones have been particularly effective. An enolate derived from a chiral N-acyloxazolidinone can be reacted with an electrophilic nitrogen source to install the amino group stereoselectively.[7] While highly effective on a lab scale, the multi-step nature and the cost of the auxiliary can be limitations for large-scale industrial production.

Catalytic Asymmetric Synthesis: The Industrial Breakthrough

The most significant advances have come from the field of catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A landmark achievement in the synthesis of β-amino acids was the development of asymmetric hydrogenation of enamines. This approach involves the hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst. A highly successful industrial process involves the synthesis of a β-keto ester precursor, tert-butyl 3-oxo-3-phenylpropanoate, which is then reacted with ammonia to form the corresponding enamine.[8] This enamine is then hydrogenated using a chiral rhodium or ruthenium catalyst bearing a chiral phosphine ligand. This step sets the crucial stereocenter with high enantioselectivity.

The elegance of this method lies in its atom economy and high efficiency. The choice of catalyst, ligand, solvent, and reaction conditions is critical to achieving high yield and enantiomeric excess (e.e.).

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful tool for C-C bond formation.[9] Its asymmetric variant provides a direct route to chiral β-amino esters.[10] In this approach, a ketene silyl acetal (derived from tert-butyl acetate) is added to a pre-formed imine in the presence of a chiral Lewis acid or organocatalyst.[9][11] The catalyst coordinates to the imine, shielding one face and directing the nucleophilic attack of the ketene silyl acetal to the other, thereby establishing the stereocenter.[10]

In recent years, biocatalysis has emerged as a powerful and sustainable alternative. Enzymes like imine reductases (IREDs) or transaminases can be used to convert a ketone precursor into the desired chiral amine with exceptionally high enantioselectivity under mild, aqueous conditions.[12] For example, a β-keto ester can be subjected to reductive amination using an engineered IRED and an ammonia source, directly yielding the (R)-β-amino ester.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for industrial production depends on factors like cost, efficiency, scalability, and environmental impact.

| Method | Key Reagents/Catalysts | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Chiral Resolution | Racemic acid, Chiral amine base | < 50% (theoretical) | > 99% (after resolution) | Simple concept, high purity of final product. | Inherently wasteful, requires stoichiometric resolving agent. |

| Asymmetric Hydrogenation | Enamino ester, Chiral Rh/Ru-phosphine catalyst | High (>90%) | High (>95%) | Highly efficient, atom-economical, scalable. | Requires high-pressure H₂, expensive catalyst. |

| Asymmetric Mannich | Imine, Ketene silyl acetal, Chiral catalyst | Good-High (70-95%) | Good-High (85-99%) | Direct C-C and C-N bond formation. | Substrate scope can be limited, may require cryogenic temperatures. |

| Biocatalysis (IRED) | β-keto ester, Engineered IRED, Ammonia source | Good-High (70-95%) | Excellent (>99%) | Environmentally friendly, extremely high selectivity, mild conditions. | Enzyme development can be time-consuming, potential substrate inhibition. |

Key Experimental Workflow: Asymmetric Hydrogenation

This section details a representative, generalized protocol for the asymmetric hydrogenation route, which is a cornerstone of modern industrial synthesis.

Diagram: Workflow for Asymmetric Hydrogenation

Caption: Generalized workflow for the synthesis via asymmetric hydrogenation.

Step-by-Step Methodology:

-

Synthesis of β-Keto Ester Precursor:

-

Charge a suitable reactor with a solvent (e.g., toluene) and a strong base (e.g., sodium ethoxide).

-

Add tert-butyl acetate and methyl benzoate.

-